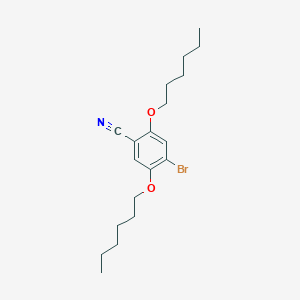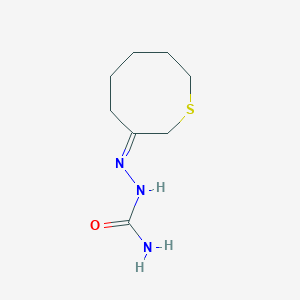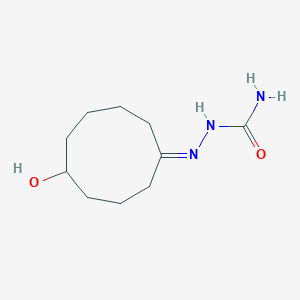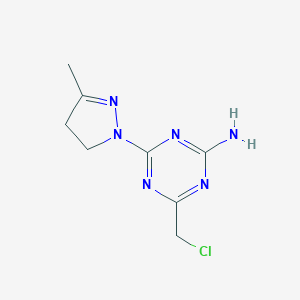
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor of protein-protein interactions, which makes it a valuable tool in the study of various biological processes.
作用機序
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide binds to a specific pocket on the surface of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to an increase in p53 levels and activation of the p53 pathway, which ultimately results in cell death.
Biochemical and physiological effects:
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this biological process. However, its potency and selectivity can also be a limitation, as it may not be effective in cells that do not overexpress MDM2. In addition, the synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
将来の方向性
As N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide continues to be studied, there are several future directions that could be explored. One potential direction is the development of derivatives of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide in other diseases beyond cancer and inflammation. Overall, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a valuable tool in scientific research and has the potential to lead to new discoveries and treatments in the future.
合成法
The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide involves a multi-step process that starts with the condensation of 2-aminopyridine and 2-chlorobenzothiazole. The resulting intermediate is then subjected to a series of reactions, including oxidation and amidation, to yield the final product. The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the interaction between two proteins, MDM2 and p53, which plays a critical role in the regulation of cell growth and apoptosis. By inhibiting this interaction, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide can induce cell death in cancer cells that overexpress MDM2, making it a potential therapeutic agent for cancer treatment.
特性
分子式 |
C13H9N3O2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-11-8(4-3-7-14-11)12(18)16-13-15-9-5-1-2-6-10(9)19-13/h1-7H,(H,14,17)(H,15,16,18) |
InChIキー |
PNIZGSUDLSBMPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)


![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)